molecular formula C18H21ClN4O2 B14925667 2-Amino-4-(1-(sec-butyl)-4-chloro-3-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1-(sec-butyl)-4-chloro-3-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B14925667
M. Wt: 360.8 g/mol
InChI Key: MGXQOFHRCFNDRF-UHFFFAOYSA-N
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Description

2-AMINO-4-[1-(SEC-BUTYL)-4-CHLORO-3-METHYL-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[1-(SEC-BUTYL)-4-CHLORO-3-METHYL-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sec-butyl and chloro substituents. The chromen ring is then synthesized and coupled with the pyrazole derivative. Finally, the amino and cyanide groups are introduced under controlled conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-[1-(SEC-BUTYL)-4-CHLORO-3-METHYL-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-AMINO-4-[1-(SEC-BUTYL)-4-CHLORO-3-METHYL-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-AMINO-4-[1-(SEC-BUTYL)-4-CHLORO-3-METHYL-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-[1-(SEC-BUTYL)-4-CHLORO-3-METHYL-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can be compared with other pyrazole and chromen derivatives.
  • Compounds such as 2-AMINO-4-[1-(SEC-BUTYL)-4-CHLORO-3-METHYL-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL METHYL and 2-AMINO-4-[1-(SEC-BUTYL)-4-CHLORO-3-METHYL-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL ETHYL are structurally similar.

Uniqueness

The uniqueness of 2-AMINO-4-[1-(SEC-BUTYL)-4-CHLORO-3-METHYL-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

2-amino-4-(2-butan-2-yl-4-chloro-5-methylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C18H21ClN4O2/c1-4-9(2)23-17(16(19)10(3)22-23)14-11(8-20)18(21)25-13-7-5-6-12(24)15(13)14/h9,14H,4-7,21H2,1-3H3

InChI Key

MGXQOFHRCFNDRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C(=N1)C)Cl)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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